molecular formula C11H14O4 B13143340 2,3,5-Trimethoxy-4-methylbenzaldehyde CAS No. 85071-59-6

2,3,5-Trimethoxy-4-methylbenzaldehyde

Cat. No.: B13143340
CAS No.: 85071-59-6
M. Wt: 210.23 g/mol
InChI Key: YHMDMFQLWVQIDS-UHFFFAOYSA-N
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Description

2,3,5-Trimethoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzaldehyde, characterized by the presence of three methoxy groups and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethoxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-iodo-1-tosyl-1-indole with n-butyllithium in tetrahydrofuran and hexane at -100°C under an inert atmosphere. This is followed by the addition of 1-bromo-2,3,5-trimethoxy-4-methylbenzaldehyde in the same solvent mixture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The methoxy and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted benzaldehyde derivatives.

Scientific Research Applications

2,3,5-Trimethoxy-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethoxy-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde
  • 2,4,5-Trimethoxybenzaldehyde

Uniqueness

2,3,5-Trimethoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

85071-59-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2,3,5-trimethoxy-4-methylbenzaldehyde

InChI

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(6-12)11(15-4)10(7)14-3/h5-6H,1-4H3

InChI Key

YHMDMFQLWVQIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1OC)OC)C=O)OC

Origin of Product

United States

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